molecular formula C14H17N2O8- B12826370 4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide

4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide

Cat. No.: B12826370
M. Wt: 341.29 g/mol
InChI Key: OMRLTNCLYHKQCK-RKQHYHRCSA-M
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Description

4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide is a synthetic compound with the molecular formula C14H18N2O8. It is commonly used in biochemical research as a substrate for enzyme assays, particularly for the detection and quantification of specific glycosidases. The compound features a nitrophenyl group, which is a chromogenic moiety that allows for easy monitoring of enzymatic reactions through spectrophotometric methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide typically involves the acetylation of D-galactosamine followed by the introduction of the nitrophenyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The nitrophenyl group is then introduced through a nucleophilic substitution reaction using 4-nitrophenol and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by specific glycosidases, resulting in the release of 4-nitrophenol.

    Oxidation and Reduction: The nitrophenyl group can participate in redox reactions under appropriate conditions.

    Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using glycosidases such as β-galactosidase.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

    Hydrolysis: Produces 4-nitrophenol and N-acetyl-D-galactosamine.

    Oxidation: Can lead to the formation of nitro derivatives.

    Reduction: Results in the formation of amino derivatives.

Scientific Research Applications

4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide is widely used in scientific research for various applications:

    Biochemistry: As a substrate for enzyme assays to study glycosidase activity.

    Molecular Biology: In the investigation of glycosylation processes and enzyme kinetics.

    Medicine: Potential use in diagnostic assays for detecting enzyme deficiencies.

    Industry: Utilized in the development of biochemical assays and analytical methods.

Mechanism of Action

The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing 4-nitrophenol. The released 4-nitrophenol can be quantitatively measured using spectrophotometry, providing insights into enzyme activity and kinetics. The molecular targets include specific glycosidases, and the pathways involved are related to carbohydrate metabolism and glycosylation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl N-acetyl-β-D-glucosaminide
  • 4-Nitrophenyl N-acetyl-α-D-galactosaminide
  • 4-Nitrophenyl N-acetyl-β-D-mannosaminide

Uniqueness

4-Nitrophenyl N-acetyl-I(2)-D-galactosaminide is unique due to its specific structure, which makes it a suitable substrate for certain glycosidases that do not act on similar compounds. Its chromogenic properties also make it highly useful for spectrophotometric assays, providing a clear and measurable output for enzyme activity studies.

Properties

Molecular Formula

C14H17N2O8-

Molecular Weight

341.29 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]ethanimidate

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/p-1/t10-,11-,12+,13-,14-/m1/s1

InChI Key

OMRLTNCLYHKQCK-RKQHYHRCSA-M

Isomeric SMILES

CC(=N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O)[O-]

Canonical SMILES

CC(=NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O)[O-]

Origin of Product

United States

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